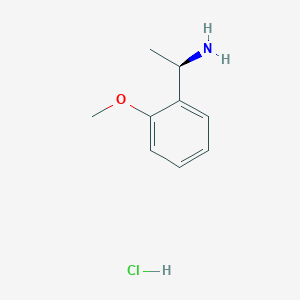

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

描述

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride (CAS 704892-60-4) is a chiral amine derivative with a molecular formula of C₉H₁₄ClNO and a molecular weight of 187.67 . The compound features a methoxy (-OCH₃) group at the 2-position of the phenyl ring and an ethylamine backbone with an (R)-configuration. It is stored under inert atmospheric conditions at room temperature to maintain stability . This compound is primarily used in research settings, particularly in pharmaceutical and organic chemistry, as a chiral building block for synthesizing enantiomerically pure molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 2-methoxyacetophenone using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride may involve large-scale catalytic hydrogenation processes. The use of chiral ligands and catalysts ensures the selective production of the ®-enantiomer.

Types of Reactions:

Oxidation: ®-1-(2-Methoxyphenyl)ethanamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

®-1-(2-Methoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

作用机制

The mechanism of action of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

Compounds with substitutions on the phenyl ring or modifications to the ethylamine backbone are compared below:

Key Observations:

- Electron-Donating vs. In contrast, halogen (Cl, F) or nitro (NO₂) substituents reduce electron density, altering reactivity and interaction profiles .

- Stereochemistry : The (R)-configuration of the target compound distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activity due to chiral recognition in biological systems .

- Positional Isomerism : Halogen substituents in different positions (e.g., 2-F vs. 5-Cl) influence steric and electronic effects, as seen in and .

Complex Derivatives and Analogues

Key Observations:

- Complexity and Bioactivity : Compounds like 25C-NBOMe HCl and diphenhydramine HCl demonstrate how expanded aromatic systems or additional functional groups (e.g., diphenylmethoxy) lead to distinct pharmacological applications (e.g., psychedelic research, antihistamines) .

- Fluorination : The trifluoromethyl groups in enhance lipophilicity and resistance to enzymatic degradation, which contrasts with the target compound’s simpler structure .

生物活性

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride, a chiral amine, has garnered attention in both organic chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 187.66 g/mol

- CAS Number : 704892-60-5

This compound's chiral nature allows it to interact with biological systems in unique ways, influencing various physiological processes.

Biological Activity

This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its interactions with various receptors and enzymes suggest potential therapeutic applications.

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and motor function.

- Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter metabolism, potentially affecting levels of key neurotransmitters like serotonin and dopamine.

Research Findings

Recent studies have explored the compound's effects on various biological targets:

Study on Neurotransmitter Interaction

A study conducted on the effects of this compound on rat models indicated that administration led to altered levels of serotonin and dopamine, suggesting its role as a potential antidepressant .

Antimicrobial Potential

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride | 704892-60-5 | Enantiomer with different stereochemistry |

| 2-Methoxyphenyl isocyanate | 40023-74-3 | Used in amine protection/deprotection |

| Ethanolamine | 141-43-5 | Structurally similar but different functional groups |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-1-(2-Methoxyphenyl)ethanamine hydrochloride with high enantiomeric purity?

- Methodological Answer: Chiral synthesis requires enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during amine formation. Intermediate purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess. Characterization using chiral HPLC (e.g., Chiralpak® columns) validates purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature. Desiccants (e.g., silica gel) prevent hydrolysis. Use fume hoods and PPE (gloves, goggles) during handling, as hydrochloride salts of amines may release irritant vapors upon decomposition .

Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm methoxy (-OCH₃) and ethanamine backbone signals (δ 2.5–3.5 ppm for CH₂NH₂).

- FTIR: Detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic Cl pattern .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer: Follow GHS guidelines:

- Emergency Procedures: Immediate eye rinsing (15 min) and medical consultation for inhalation/ingestion .

- Waste Disposal: Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

Advanced Research Questions

Q. What analytical techniques are optimal for resolving the enantiomers of this compound and validating their purity?

- Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Compare retention times with (S)-enantiomer standards.

- Circular Dichroism (CD): Monitor Cotton effects at 220–260 nm to confirm optical activity.

- Polarimetry: Quantify specific rotation ([α]D²⁵) against calibrated standards .

Q. How can computational chemistry aid in predicting the receptor binding affinity of this compound?

- Methodological Answer:

- Molecular Docking: Simulate interactions with serotonin/dopamine receptors (e.g., 5-HT₂A) using AutoDock Vina.

- QSAR Models: Coramine substituent effects (e.g., methoxy position) with bioactivity data from structural analogs .

Q. What strategies can mitigate racemization during the synthesis or storage of this compound?

- Methodological Answer:

- Low-Temperature Synthesis: Perform reactions at ≤0°C to reduce kinetic racemization.

- Acidic Stabilization: Store in mildly acidic buffers (pH 4–5) to protonate the amine and prevent base-catalyzed inversion .

Q. What experimental approaches can elucidate the degradation kinetics of this compound under various pH conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–13 buffers at 40–60°C. Monitor hydrolysis via HPLC-UV (λ = 254 nm).

- Arrhenius Modeling: Calculate activation energy (Eₐ) to predict shelf life under ambient conditions .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver S9 fractions and NADPH. Identify metabolites via LC-HRMS (e.g., exact mass 201.1312 for demethylated products).

- Isotopic Labeling: Use ¹⁴C-labeled amine to trace biliary/fecal excretion in rodents .

Q. What are the critical parameters to monitor during the purification of this compound via recrystallization?

属性

IUPAC Name |

(1R)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNCZHNEDRTEP-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662530 | |

| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704892-60-4 | |

| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。